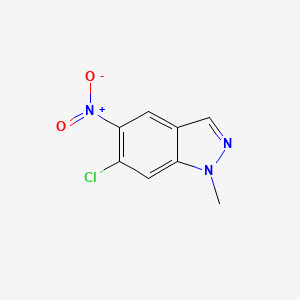

6-Chloro-1-methyl-5-nitro-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-methyl-5-nitroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-11-7-3-6(9)8(12(13)14)2-5(7)4-10-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGLXDZUIJGHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=N1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Transformations of 6 Chloro 1 Methyl 5 Nitro 1h Indazole

Direct Synthesis Approaches for 6-Chloro-1-methyl-5-nitro-1H-indazole

Direct synthesis strategies typically involve building the indazole core first, followed by sequential functionalization of the benzene (B151609) ring and, finally, N-methylation. The order of these steps is critical to achieve the desired substitution pattern due to the directing effects of the substituents.

The initial step in the synthesis is often the formation of a substituted 1H-indazole ring. A common approach involves the cyclization of ortho-substituted aromatic hydrazones. researchgate.net For the target compound, a plausible precursor would be a 6-chloro-1H-indazole.

Halogenation of the indazole scaffold is a key transformation for introducing the chloro-substituent. Halogen atoms serve as versatile handles for further structural modifications through reactions like metal-catalyzed cross-coupling. chim.it While various methods exist for halogenating indazoles, direct chlorination can be challenging. An efficient method for the direct halogenation of 2H-indazoles using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), has been reported. rsc.orgresearchgate.net This metal-free approach allows for regioselective mono- and poly-halogenation under mild conditions. rsc.org For instance, the reaction of 2-phenyl-2H-indazole with NCS in ethanol (B145695) at 50°C can yield the mono-chlorinated product. rsc.org

Alternatively, the chloro-substituent can be introduced at the precursor stage. For example, the synthesis of 6-chloro-5-nitro-1H-indazole can be achieved starting from 4-chloro-2-fluoro-5-nitrobenzaldehyde, which undergoes a cyclization reaction with hydrazine (B178648) hydrate. patsnap.com

Nitration of the indazole ring is a crucial step to introduce the nitro group at the C5 position. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the existing substituents on the indazole ring. The indazole nucleus itself can be nitrated under various conditions. Contemporary approaches to nitration focus on improving yields and regioselectivity while reducing acidic waste by using catalytic methods or C-H activation strategies. researchgate.net

For a 6-chloro-1H-indazole precursor, nitration is expected to be directed by the chloro and pyrazole (B372694) ring activating/deactivating effects. The nitro group's final position is a result of the interplay between these electronic influences. In a related context, the nitration of 1-methylimidazole (B24206) leads to the formation of 1-methyl-5-nitroimidazole. nih.gov Similarly, the synthesis of 5-chloro-1-methyl-4-nitroimidazole (B20735) is achieved by the nitration of 5-chloro-1-methylimidazole (B19843) nitrate (B79036) salt in sulfuric acid. google.com

The final step in the direct synthesis is the N-methylation of the 6-chloro-5-nitro-1H-indazole intermediate. The alkylation of the indazole scaffold is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of a mixture of N1 and N2 regioisomers. nih.govbeilstein-journals.org The ratio of these isomers is highly dependent on reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the electronic and steric properties of the substituents on the indazole ring. nih.govd-nb.info

Achieving high regioselectivity for N1-alkylation is a significant challenge in indazole chemistry. beilstein-journals.org Research has shown that specific combinations of reagents and solvents can strongly favor the formation of the N1-methylated product. A promising system for selective N1-alkylation involves the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) with an alkyl halide as the alkylating agent. nih.govbeilstein-journals.orgd-nb.info For example, studies on various substituted indazoles have demonstrated that this protocol can achieve >99% N1 regioselectivity for certain C3-substituted indazoles. d-nb.info

In the case of 6-chloro-5-nitro-1H-indazole, the electronic-withdrawing nature of the nitro and chloro groups influences the nucleophilicity of the N1 and N2 atoms. When 5-nitroindazole (B105863) is methylated under neutral conditions, it predominantly forms the 1-methyl derivative. rsc.org Conversely, under acidic conditions, the 2-methyl derivative is the sole product. rsc.org This highlights the critical role of reaction conditions in controlling the isomeric outcome. A specific procedure for methylating 3-chloro-5-nitroindazole involves using potassium hydroxide (B78521) as a base and methyl iodide as the alkylating agent in acetone, which yields the 1-methyl product. nih.gov

| Substrate | Conditions | Major Product | Minor Product |

|---|---|---|---|

| 5-Nitroindazole | Neutral | 1-Methyl-5-nitro-1H-indazole | 2-Methyl-5-nitro-2H-indazole |

| 5-Nitroindazole | Acidic | 2-Methyl-5-nitro-2H-indazole | None |

| 6-Nitroindazole (B21905) | Neutral | 2-Methyl-6-nitro-2H-indazole | 1-Methyl-6-nitro-1H-indazole |

| 6-Nitroindazole | Acidic | 1-Methyl-6-nitro-1H-indazole | None |

The regiochemical outcome of N-alkylation is intrinsically linked to the tautomeric equilibrium of the indazole ring. nih.gov Indazole exists as two tautomers: the 1H-indazole and the 2H-indazole. The 1H tautomer is generally considered to be thermodynamically more stable than the 2H form. d-nb.infobeilstein-journals.orgnih.gov The alkylation can proceed through either tautomer, leading to the corresponding N1 or N2 substituted products.

The reaction mechanism can be influenced by the formation of tight or solvent-separated ion pairs between the indazolide anion and the counter-ion of the base. nih.govbeilstein-journals.org For instance, the use of NaH in a non-polar solvent like THF is thought to favor the formation of a tight ion pair where the sodium cation coordinates with the N2 atom and a nearby substituent, sterically hindering alkylation at N2 and promoting selective attack at N1. beilstein-journals.org The choice of solvent can dramatically alter the isomeric ratio, as demonstrated in studies using NaHMDS in either THF or DMSO, which showed solvent-dependent regioselectivity. beilstein-journals.orgd-nb.info Advanced NMR techniques, such as NOESY and HMBC, are crucial for the unambiguous structural assignment of the resulting N1 and N2 regioisomers. nih.govnih.gov

N-Methylation Strategies and Control of Isomerism in 1H-Indazole Systems

Indirect Synthesis Pathways and Convergent Strategies for this compound Analogues

Indirect or convergent synthesis strategies offer an alternative approach, particularly for creating libraries of analogues. In a convergent synthesis, different fragments of the target molecule are prepared separately and then joined together in the final steps. nih.gov This approach can be highly efficient for generating structural diversity.

For analogues of this compound, a convergent strategy might involve the synthesis of a pre-functionalized aryl hydrazine and a suitable carbonyl compound, which are then condensed to form the indazole ring. For example, a 1-aryl-5-nitro-1H-indazole can be synthesized from an arylhydrazone precursor, which undergoes deprotonation and subsequent nucleophilic aromatic substitution (SNAr) for ring closure. researchgate.net This method can be adapted into a one-pot domino process. researchgate.net

Another indirect pathway involves N-N bond-forming cascade reactions. For instance, substituted indazole acetic acids have been synthesized by heating 3-amino-3-(2-nitroaryl)propanoic acids with a nucleophile/solvent under basic conditions. whiterose.ac.uk Such innovative ring-closure strategies could potentially be adapted for the synthesis of complex indazole cores that are subsequently functionalized to yield analogues of the target compound.

Cyclization Reactions for the Construction of Indazole Core Structures

Cyclization reactions are a cornerstone of indazole synthesis. A common strategy involves the intramolecular cyclization of ortho-substituted phenylhydrazones. For instance, o-haloaryl N-sulfonylhydrazones can undergo thermo-induced isomerization followed by a copper-mediated cyclization to yield 1H-indazoles. Another approach utilizes the palladium-catalyzed intramolecular C-H amination of aminohydrazones, which can be prepared from the corresponding tertiary amides. Furthermore, the cyclization of o-haloaryl N-sulfonylhydrazones using copper(II) acetate (B1210297) as a catalyst provides a versatile route to 1H-indazoles. These methods offer pathways to substituted indazoles, which could be adapted for the synthesis of precursors to this compound.

Intramolecular Amination and Diazo-based Cyclization Methods

Intramolecular amination reactions provide a direct means to form the pyrazole ring of the indazole system. One such method involves the reaction of 1-aryl-2-(2-nitrophenylbenzylidene) hydrazines in the presence of a strong base like potassium tert-butoxide to yield 1-aryl-1H-indazoles. Copper-catalyzed intramolecular amination of arylhydrazones has also been demonstrated as an efficient method for preparing 1-aryl-1H-indazole derivatives.

Diazo-based methods offer another synthetic avenue. For example, a 1,3-dipolar cycloaddition between α-diazomethylphosphonates and arynes can produce 3-substituted-1H-indazoles. This approach highlights the versatility of cycloaddition strategies in constructing the indazole core.

Multi-component Reactions in Indazole Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, general MCR approaches for indazole synthesis are known. These reactions often involve the in-situ formation of a reactive intermediate that undergoes subsequent cyclization. The efficiency and atom economy of MCRs make them an attractive strategy for the synthesis of diverse indazole libraries.

Chemical Reactivity and Derivatization of the this compound Scaffold

The chemical reactivity of this compound is primarily dictated by the presence of the electron-withdrawing nitro group and the labile chloro substituent on the benzene ring. These functional groups are key handles for further molecular elaboration.

Chemical Transformations Involving the Nitro Group: Reduction and Subsequent Functionalization

The reduction of the nitro group to an amino group is a fundamental transformation, opening up a wide range of subsequent functionalization possibilities. For the closely related isomer, 5-nitro-6-chloro-2-methyl-2H-indazole, reduction to the corresponding 5-amine has been successfully achieved using reagents such as sodium borohydride (B1222165) or zinc powder in the presence of acetic acid and triethylamine. It is anticipated that similar conditions would be effective for the reduction of this compound.

Commonly used reagents for the reduction of aromatic nitro groups include metal catalysts like palladium on carbon with hydrogen gas, or reducing agents such as tin(II) chloride in an acidic medium. The resulting 6-chloro-1-methyl-1H-indazol-5-amine is a versatile intermediate. The newly formed amino group can be acylated, alkylated, or used in the construction of new heterocyclic rings.

| Starting Material | Reagent(s) | Product | Yield |

| 5-nitro-6-chloro-2-methyl-2H-indazole | Sodium Borohydride, Isopropanol | 6-chloro-2-methyl-2H-indazol-5-amine | Not Specified |

| 5-nitro-6-chloro-2-methyl-2H-indazole | Zinc powder, Acetic Acid, Triethylamine, THF | 6-chloro-2-methyl-2H-indazol-5-amine | Not Specified |

Table 1: Examples of Nitro Group Reduction in a Related Indazole Isomer.

Nucleophilic Aromatic Substitution Reactions of the Chloro Group on this compound

The chloro group at the 6-position of the indazole ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the 5-position. This activation facilitates the displacement of the chloride ion by various nucleophiles.

Typical nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines would be expected to yield the corresponding 6-amino-1-methyl-5-nitro-1H-indazole derivatives. The reaction conditions for such substitutions often involve heating the indazole with the nucleophile in a polar aprotic solvent, sometimes in the presence of a base. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful methods for forming C-N bonds at this position, and have been successfully applied to bromoindazoles.

| Nucleophile | Expected Product | Reaction Type |

| Primary/Secondary Amine | 6-Amino-1-methyl-5-nitro-1H-indazole derivative | SNAr / Buchwald-Hartwig Amination |

| Alkoxide (e.g., NaOMe) | 6-Methoxy-1-methyl-5-nitro-1H-indazole | SNAr |

| Thiolate (e.g., NaSPh) | 1-Methyl-5-nitro-6-(phenylthio)-1H-indazole | SNAr |

Table 2: Potential Nucleophilic Aromatic Substitution Reactions.

Further Functionalization of the Indazole Aromatic Ring System

Beyond the manipulation of the nitro and chloro groups, the indazole aromatic system itself can be further functionalized, although the presence of a deactivating nitro group can make electrophilic aromatic substitution challenging. However, metal-catalyzed cross-coupling reactions offer a versatile alternative for introducing new substituents. If the chloro group at position 6 were to be replaced by a bromo or iodo group, it could readily participate in reactions like the Suzuki-Miyaura coupling to form C-C bonds with boronic acids, or the Sonogashira coupling to introduce alkyne moieties. Such transformations would significantly expand the chemical diversity of derivatives accessible from the this compound scaffold.

Introduction of Complex Side Chains and Heterocyclic Moieties

The functionalization of the this compound core through the introduction of complex side chains and additional heterocyclic moieties is a key strategy for modulating its physicochemical and potential biological properties. While direct elaboration of complex, non-heterocyclic side chains on this specific molecule is not extensively documented in publicly available literature, the introduction of heterocyclic systems via cycloaddition reactions is a well-established method for analogous chloro-nitro-indazole frameworks.

These transformations often utilize a reactive site introduced onto the indazole scaffold, which then participates in reactions to build new rings. A common precursor strategy involves the introduction of an allyl group, for example at the N-1 position, which can then act as a dipolarophile in 1,3-dipolar cycloaddition reactions. imist.ma This approach has been successfully employed in the synthesis of various heterocyclic derivatives of 3-chloro-6-nitro-1H-indazole. nih.gov

One of the most prominent examples is the synthesis of 1,2,3-triazole derivatives. This can be achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. nih.gov For instance, an indazole derivative bearing an alkyne can react with various organic azides to furnish the corresponding triazole-linked indazoles. The regioselectivity of this reaction can be a challenge, often yielding a mixture of 1,4- and 1,5-disubstituted triazoles when conducted under thermal conditions. However, the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the regioselective synthesis of the 1,4-disubstituted isomer in high yields. nih.gov

Similarly, isoxazoline and isoxazole moieties can be introduced. The synthesis of isoxazolines can be accomplished through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. nih.gov Isoxazoles can also be synthesized via cycloaddition reactions, providing another avenue for structural diversification of the indazole core. nih.gov

These synthetic strategies highlight the utility of cycloaddition reactions in appending complex heterocyclic systems to the indazole scaffold. The choice of reactants and reaction conditions allows for a high degree of control over the final structure, enabling the generation of diverse libraries of compounds.

| Heterocyclic Moiety | Synthetic Method | Precursors on Indazole | Key Findings |

| 1,2,3-Triazole | Huisgen 1,3-dipolar cycloaddition | Alkyne | Thermal conditions can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted). |

| 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Alkyne | Highly regioselective, yielding the 1,4-disubstituted isomer in good yields (82-90%). nih.gov |

| Isoxazoline | 1,3-dipolar cycloaddition | Alkene (e.g., allyl group) | Reaction with nitrile oxides provides access to isoxazoline-substituted indazoles. nih.gov |

| Isoxazole | Cycloaddition reactions | Not specified | Provides another route to introduce a five-membered heterocycle. nih.gov |

Deuteration and Isotopic Labeling Studies on this compound

For this compound, there are two primary regions of interest for isotopic labeling: the N-methyl group and the aromatic indazole ring.

Deuteration of the N-methyl group:

The introduction of deuterium (B1214612) at the N-methyl position (to form a -CD3 group) is a common strategy in medicinal chemistry to study the kinetic isotope effect on metabolism. Several reagents and methods are available for the site-selective trideuteromethylation of nitrogen-containing heterocyles. nih.gov One potential approach could involve the synthesis of the indazole core without the N-methyl group, followed by alkylation using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4).

Deuteration of the aromatic ring:

The aromatic protons of the indazole ring are also potential sites for deuteration. The presence of the nitro group, which is strongly electron-withdrawing, can influence the reactivity of the aromatic ring towards hydrogen-isotope exchange (HIE) reactions.

Silver-catalyzed HIE using deuterium oxide (D2O) as the deuterium source has been shown to be effective for the deuteration of nitroaromatics. chemrxiv.orgacs.org This method can lead to deuterium incorporation at various positions on the aromatic ring. Additionally, amine-base catalyzed exchange with D2O is a known method for the benzylic deuteration of alkylnitroaromatics, which could potentially be adapted for the aromatic protons of the indazole ring under specific conditions. nih.gov Raney nickel has also been reported as a catalyst for deuterium labeling of nitrogen-containing heterocycles under continuous flow conditions, which could be another viable approach. chemrxiv.orgchemrxiv.org

The specific conditions for these reactions, such as the choice of catalyst, solvent, temperature, and reaction time, would need to be optimized to achieve efficient and regioselective deuterium incorporation into the this compound molecule.

Advanced Spectroscopic and Crystallographic Characterization of 6 Chloro 1 Methyl 5 Nitro 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon-hydrogen framework. rsc.org For substituted indazoles, NMR is particularly useful in distinguishing between isomers and confirming the positions of substituents on the bicyclic ring system. nih.govacs.org

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum provides detailed information about the chemical environment of protons within a molecule. For 6-Chloro-1-methyl-5-nitro-1H-indazole, the spectrum is expected to show distinct signals corresponding to the methyl group and the aromatic protons on the indazole ring.

The N-methyl group (N-CH₃) protons would typically appear as a singlet in the upfield region of the spectrum. The exact chemical shift is influenced by the electronic environment of the indazole ring system.

The aromatic region would feature signals for the three protons on the indazole core: H-3, H-4, and H-7.

H-3 Proton: This proton is on the pyrazole (B372694) ring and typically appears as a singlet.

H-4 and H-7 Protons: These protons are on the benzene (B151609) portion of the indazole ring. The presence of the electron-withdrawing nitro group at C-5 and the chloro group at C-6 significantly influences their chemical shifts, causing them to appear further downfield. H-4 and H-7 would likely present as singlets or narrow doublets depending on the absence of adjacent protons for coupling. The deshielding effects of the nitro and chloro substituents would result in these aromatic protons resonating at lower fields compared to an unsubstituted indazole. nih.govsemanticscholar.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~4.0 | Singlet (s) |

| H-3 | ~8.0 - 8.5 | Singlet (s) |

| H-4 | ~7.5 - 8.0 | Singlet (s) |

| H-7 | ~7.5 - 8.0 | Singlet (s) |

¹³C NMR Spectroscopic Analysis for Carbon Framework Confirmation

¹³C NMR spectroscopy is crucial for confirming the carbon backbone of a molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached functional groups and their positions on the indazole ring. nih.govsemanticscholar.org

The N-methyl carbon will appear in the aliphatic region. The carbons of the indazole ring will be found in the aromatic region, with their specific shifts determined by the electronic effects of the substituents.

C-5 and C-6: The carbons directly bonded to the nitro and chloro groups, respectively, will have their chemical shifts significantly affected. The C-5 carbon, attached to the strongly electron-withdrawing nitro group, is expected to be shifted downfield.

Other Aromatic Carbons: The remaining carbons (C-3, C-3a, C-4, C-7, C-7a) will also show shifts predictable from the substituent effects. acs.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~30 - 40 |

| Indazole Ring Carbons | ~110 - 150 |

Advanced NMR Techniques (e.g., ¹⁵N NMR, 2D NMR) for Detailed Structural Assignment

While ¹H and ¹³C NMR provide fundamental structural data, advanced techniques are often necessary for complete and unambiguous assignment, especially for complex heterocyclic systems. ipb.pt

¹⁵N NMR Spectroscopy: This technique directly probes the nitrogen atoms in the molecule. For this compound, ¹⁵N NMR would provide signals for the two nitrogen atoms of the pyrazole ring and the nitrogen of the nitro group. The chemical shifts of these nitrogens are highly sensitive to their electronic environment, providing valuable data for confirming the structure and understanding electronic distribution. japsonline.com The chemical shift range for nitro groups is typically distinct from that of the nitrogens within the heterocyclic ring. nih.govresearchgate.net

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity within the molecule.

HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the H-3, H-4, H-7, and methyl protons to their corresponding carbon atoms. acs.org

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular structure by identifying long-range couplings. For instance, HMBC would show correlations from the N-methyl protons to the N-1 and C-7a carbons, and from the H-4 proton to carbons C-3, C-5, and C-7a, thus confirming the substitution pattern on the indazole ring. acs.orgipb.pt

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within 0.001 atomic mass units. researchgate.netresearchgate.net This precision allows for the unambiguous determination of the elemental composition of this compound (C₈H₆ClN₃O₂). The theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the molecular formula and ruling out other possibilities with the same nominal mass. nih.govfda.gov

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClN₃O₂ |

| Calculated Exact Mass | 211.01485 u |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like nitro-substituted indazoles. rsc.org In positive-ion mode ESI-MS, the compound is typically detected as the protonated molecule, [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation patterns of nitroaromatic compounds often involve characteristic losses. nih.gov For this compound, expected fragmentation pathways could include:

Loss of the nitro group (NO₂): A common fragmentation for nitroaromatic compounds.

Loss of the methyl group (CH₃): Cleavage of the N-CH₃ bond.

Loss of chlorine (Cl): Cleavage of the C-Cl bond.

Ring cleavage: More complex fragmentation of the indazole bicyclic system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation at various frequencies, which corresponds to the vibrational energies of the bonds within the molecule. For this compound, the IR spectrum provides definitive evidence for its key structural features.

The presence of the nitro group (NO₂) is one of the most prominent features in the IR spectrum. This functional group is characterized by two strong and distinct absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, the asymmetric stretch typically appears in the range of 1550-1490 cm⁻¹, while the symmetric stretch is observed between 1355-1315 cm⁻¹. In the case of 7-nitroindazole, a related compound, these bands are well-defined, providing a reliable reference for this compound. nih.govnist.gov

The aromatic nature of the indazole ring system gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz Furthermore, the C=C stretching vibrations within the fused benzene and pyrazole rings result in multiple bands in the 1625-1400 cm⁻¹ region. The C-N stretching vibrations within the indazole ring also contribute to the complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹).

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1490 |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1625 - 1400 |

| C-Cl | Stretch | 850 - 550 |

| Methyl (CH₃) | C-H Stretch | 2975 - 2860 |

| Indazole Ring | C-N Stretch | Fingerprint Region (<1500) |

X-ray Crystallography for Solid-State Structural and Conformational Analysis

The molecule of 3-chloro-1-methyl-5-nitro-1H-indazole is composed of fused five- and six-membered rings, to which a chlorine atom, a nitro group, and a methyl group are attached. nih.gov The indazole ring system is essentially planar, with only minor deviations of the constituent atoms from the mean plane. nih.gov The chlorine atom and the nitro group are nearly coplanar with the indazole ring. nih.gov

In the solid state, molecules of 3-chloro-1-methyl-5-nitro-1H-indazole form dimeric structures through close contacts between a nitro-oxygen atom and the chlorine atom of a neighboring molecule. nih.gov The distance of this interaction is noted to be shorter than the sum of their van der Waals radii, indicating a significant intermolecular interaction that helps to stabilize the crystal lattice. nih.gov No classical hydrogen bonds are observed in the crystal structure. nih.gov

Table 2: Crystallographic Data for 3-Chloro-1-methyl-5-nitro-1H-indazole nih.gov

| Parameter | Value |

| Molecular Formula | C₈H₆ClN₃O₂ |

| Molecular Weight | 211.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| Volume (ų) | 868.5 (6) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| Reflections Collected | 19793 |

| Independent Reflections | 2243 |

| R-factor | 0.043 |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For substituted indazoles, these methods are crucial for assessing purity and separating constitutional isomers that are often formed during synthesis.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. In the synthesis of this compound and its derivatives, TLC is an essential tool. nih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a solid support (e.g., glass or aluminum) coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. The plate is then placed in a developing chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their affinity for the adsorbent and their solubility in the eluent.

For substituted nitroindazoles, a common eluent system would consist of a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). By carefully selecting the solvent system, it is possible to achieve good separation between the starting materials, intermediates, and the final product. The separated spots can be visualized under UV light (due to the aromatic nature of the indazole ring) or by using a staining agent. The relative mobility of a compound is expressed as its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rƒ value of a spot in the reaction mixture to that of a pure standard, the presence of the desired product can be confirmed.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution, sensitivity, and speed, making it the method of choice for assessing the purity of pharmaceutical intermediates and active compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica gel column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comsielc.comsielc.com An acidic modifier, like phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. sielc.comsielc.comsielc.com

The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. More nonpolar compounds will have a stronger interaction with the stationary phase and will therefore be retained longer, resulting in a longer retention time. The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the main component and expressing it as a percentage of the total area of all peaks in the chromatogram. This method is also highly effective for separating isomers of substituted indazoles, which may have very similar polarities but can often be resolved with an optimized HPLC method. nih.gov

Table 3: Typical HPLC Parameters for the Analysis of Substituted Nitroindazoles

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with an acidic modifier (e.g., 0.1% Phosphoric Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or 310 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Computational and Theoretical Investigations of 6 Chloro 1 Methyl 5 Nitro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecular system.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netacs.org It is particularly effective for optimizing the three-dimensional geometry of molecules to find their most stable energetic conformation. For 6-Chloro-1-methyl-5-nitro-1H-indazole, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov

These calculations yield the lowest-energy structure of the molecule, which is essential for understanding its physical and chemical properties. From this optimized geometry, various electronic properties can be determined, such as the distribution of electron density, the molecular electrostatic potential (MEP), and dipole moment. The MEP map, for instance, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into how it might interact with other chemical species.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of its potential reactivity than the energy gap alone.

| Descriptor | Formula | Significance | Illustrative Value |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -8.5 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -2.1 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 6.4 eV |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 8.5 eV |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 2.1 eV |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | 5.3 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration | 3.2 eV |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.156 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 4.39 eV |

Note: The values in this table are illustrative examples of what a DFT calculation for this compound might yield and are not based on published experimental data.

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacs.org By performing GIAO calculations on the DFT-optimized structure of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. nih.gov

These predicted chemical shifts are typically calculated as absolute shieldings and then converted to chemical shifts (δ, in ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). acs.org Comparing these theoretical spectra with experimental data helps to confirm the correct assignment of all signals and verifies the compound's structure.

| Atom Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic ¹H | 7.5 - 8.5 |

| Methyl (N-CH₃) ¹H | ~4.1 |

| Aromatic ¹³C | 110 - 145 |

| Methyl (N-CH₃) ¹³C | ~35 |

Note: The chemical shift values are hypothetical and represent typical ranges for such a molecule. Actual values depend on the specific electronic environment.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

For molecules with potential therapeutic applications, molecular modeling and docking are essential computational techniques used to explore how they might interact with biological targets like proteins or enzymes.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. jbcpm.comjocpr.com The process involves sampling a high number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. nih.gov

The results of a docking study can predict the binding mode, which details the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the amino acid residues of the protein's active site. jocpr.com The docking score, or binding affinity (often expressed in kcal/mol), provides an estimate of the strength of this interaction, with more negative values indicating a more favorable binding. jbcpm.com For example, studies on similar 3-chloro-6-nitro-1H-indazole derivatives have explored their binding to enzymes like Leishmania trypanothione (B104310) reductase. nih.gov

Elucidation of Potential Molecular Targets through Computational Approaches

Beyond docking into a known target, computational methods can also be used to identify potential new biological targets for a compound. This can be achieved through reverse docking or computational screening. In this approach, this compound would be docked against a large library of protein structures associated with various diseases. semanticscholar.org

By identifying proteins to which the molecule binds with high affinity, this method can generate hypotheses about its mechanism of action and potential therapeutic applications. These computational "hits" can then be prioritized for experimental validation, streamlining the early stages of drug discovery. For related indazole structures, potential targets in cancer and infectious diseases have been explored using these in silico techniques. jocpr.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Pre-clinical Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to understanding the relationship between the chemical structure of a compound and its biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining its molecular descriptors and by drawing parallels from studies on closely related indazole derivatives. Such analyses are crucial in preclinical research for optimizing lead compounds and predicting their biological efficacy.

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. These descriptors are fundamental to QSAR modeling as they quantify aspects of molecular structure that can influence biological activity. For this compound, several key molecular descriptors can be calculated. chemscene.com

These descriptors provide insight into the potential behavior of the molecule in a biological system. For instance, the Topological Polar Surface Area (TPSA) is a good indicator of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. chemscene.com The LogP value indicates the lipophilicity of the compound, which affects its solubility, absorption, and distribution. chemscene.com The number of hydrogen bond acceptors and donors is critical for understanding drug-receptor interactions, a key aspect of a compound's mechanism of action. chemscene.com The number of rotatable bonds is related to the conformational flexibility of the molecule, which can influence its binding affinity to a target protein. chemscene.com

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Interpretation |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 60.96 Ų | Indicates moderate cell permeability. |

| LogP (Octanol-Water Partition Coefficient) | 2.1349 | Suggests good lipophilicity for membrane passage. |

| Hydrogen Bond Acceptors | 4 | Potential to form hydrogen bonds with biological targets. |

| Hydrogen Bond Donors | 0 | Lacks the ability to donate hydrogen bonds. |

| Rotatable Bonds | 1 | Limited conformational flexibility. |

| Molecular Weight | 211.61 g/mol | Falls within the range for typical small molecule drugs. |

Note: The data in this table is based on computationally predicted values. chemscene.com

Predictive modeling in QSAR aims to develop mathematical models that can forecast the biological activity of new or untested compounds based on their molecular descriptors. While a specific, validated QSAR model for this compound is not available, insights can be gleaned from computational studies on structurally similar compounds, such as 3-chloro-6-nitro-1H-indazole derivatives, which have been investigated for their antileishmanial activity. nih.gov

In such studies, molecular docking and molecular dynamics simulations are often employed to predict the binding affinity and stability of a compound within the active site of a biological target. nih.govresearchgate.net For instance, in the context of antileishmanial drug discovery, derivatives of chloro-nitro-indazoles have been docked into the active site of Leishmania trypanothione reductase. nih.gov These computational methods serve as a form of predictive modeling for in vitro efficacy. The results from these simulations, such as binding energy scores, can be used as descriptors in a QSAR model.

A hypothetical predictive model for a class of indazole derivatives might take the form of a linear equation:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of in vitro efficacy), and the descriptors could be electronic, steric, or topological properties of the molecules.

For example, studies on related compounds have shown that modifications to the substituents on the indazole ring significantly alter the biological activity. nih.gov The nature and position of these substituents directly influence the molecular descriptors, which in turn would be reflected in a predictive QSAR model.

Table 2: Illustrative Data for a Hypothetical Predictive Model of Biological Efficacy

| Compound | Experimental pIC₅₀ (in vitro) | Predicted pIC₅₀ (from model) | Key Descriptor 1 (e.g., TPSA) | Key Descriptor 2 (e.g., LogP) |

|---|---|---|---|---|

| Derivative A | 6.5 | 6.4 | 55.2 | 2.5 |

| Derivative B | 7.2 | 7.1 | 65.8 | 2.1 |

| This compound | Not Available | Hypothetically Predicted | 60.96 | 2.13 |

| Derivative C | 5.8 | 5.9 | 70.1 | 1.8 |

Note: This table is for illustrative purposes to demonstrate the concept of predictive modeling and does not represent actual experimental data for this compound.

While in vivo preclinical efficacy is more complex to predict due to the involvement of pharmacokinetic and pharmacodynamic factors, QSAR models can still provide valuable initial assessments. Descriptors related to absorption, distribution, metabolism, and excretion (ADME) are often incorporated into more complex models to predict in vivo outcomes.

Pre Clinical Biological Activity and Mechanistic Insights of 6 Chloro 1 Methyl 5 Nitro 1h Indazole and Its Analogues

In Vitro and In Vivo Pre-clinical Investigations of Anticancer Potential

The indazole scaffold is a core component of several approved anti-cancer drugs, such as pazopanib (B1684535) and axitinib, which primarily function as kinase inhibitors. nih.govrsc.org Research into analogues of 6-Chloro-1-methyl-5-nitro-1H-indazole has revealed a potential for anticancer activity through various mechanisms.

Antiproliferative and Cytotoxicity Assays Against Cancer Cell Lines

Derivatives of the indazole and benzimidazole (B57391) core structures have been evaluated for their ability to inhibit the growth of and induce toxicity in various human cancer cell lines. A novel series of 6-chloro-7-methyl-5H- nih.govrsc.orgnih.govthiadiazolo[3,2-a]pyrimidin-5-one derivatives, which are structurally related, were tested against human breast cancer (T-47D) and lung cancer (NCI-H226) cell lines, with one compound in particular showing good anticancer activity against both. researchgate.net Similarly, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated potent anticancer activity against five different cell lines, with IC₅₀ values comparable to the standard chemotherapy drug, paclitaxel. rsc.org

Table 1: In Vitro Anticancer Activity of Selected Indazole Analogues

| Compound Type | Cancer Cell Lines | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Five tested cell lines | 1.84 - 10.28 | rsc.org |

| 6-chloro-7-methyl-5H- nih.govrsc.orgnih.govthiadiazolo[3,2-a]pyrimidin-5-one derivative | T-47D (Breast), NCI-H226 (Lung) | Not specified | researchgate.net |

Modulation of Key Cellular Pathways and Signaling Mechanisms (e.g., Kinase Inhibition, Apoptosis Induction, Differentiation)

The anticancer effects of indazole derivatives are often linked to their ability to modulate critical cellular signaling pathways. A primary mechanism is the inhibition of protein kinases, which are crucial for cell proliferation, survival, and metastasis. nih.gov Indazole-based compounds have been developed as inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Rho-associated coiled-coil kinases (ROCKs). nih.govresearchgate.net

Molecular docking studies on certain 6-(chloro/nitro)-1H-benzimidazole analogues predicted that their anticancer activity could stem from the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6). rsc.org Further research on other indazole derivatives has shown they can induce apoptosis (programmed cell death). researchgate.net For example, one 1H-indazole-3-amine derivative was found to affect apoptosis and the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov Another indazole compound was shown to promote apoptosis in breast cancer cells via the ROS-mitochondrial apoptotic pathway, which involved the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. researchgate.net

In Vivo Efficacy Studies in Relevant Animal Models (e.g., Xenograft models)

To assess therapeutic potential in a living organism, indazole analogues have been tested in animal models of cancer. In one study, an indazole derivative suppressed tumor growth in a 4T1 mouse breast cancer model without causing obvious side effects. rsc.orgresearchgate.net This was demonstrated by measuring tumor volume and body weight over a 16-day treatment period. rsc.org Immunohistochemical analysis of the tumors from these mice showed a reduction in the proliferation marker Ki67 and the metastasis-related enzyme MMP9, alongside an increase in the apoptosis marker cleaved caspase-3. rsc.org Another study involving an NCI-H1581 (FGFR1-amplified) xenograft mouse model found that an indazole derivative provided nearly complete inhibition of tumor growth (96.9% tumor growth inhibition) when administered orally. nih.gov

Evaluation of Antimicrobial and Antiparasitic Activities

Beyond anticancer effects, the nitro-indazole scaffold has been investigated for its activity against a range of pathogenic microorganisms, including bacteria, fungi, and parasites. encyclopedia.pub The nitro group is a key feature, as its reduction within microbial cells can produce toxic intermediates that damage DNA and lead to cell death. encyclopedia.pub

Antibacterial Efficacy and Spectrum of Activity

Analogues have demonstrated notable antibacterial properties. For instance, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives showed potent activity against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic ciprofloxacin. rsc.org Another related compound, 5-chloro-1-methyl-4-nitroimidazole (B20735), was effective against Pseudomonas aeruginosa and Klebsiella pneumoniae.

Table 2: In Vitro Antibacterial Activity of Selected Analogues

| Compound Type | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 |

Antifungal Efficacy and Spectrum of Activity

The same classes of compounds have also been screened for antifungal activity. A specific N-substituted 6-(chloro/nitro)-1H-benzimidazole derivative exhibited potent activity against the fungi Candida albicans and Aspergillus niger, with MIC values ranging from 8 to 16 µg/mL, which is comparable to the standard antifungal drug fluconazole. rsc.org The related compound 5-chloro-1-methyl-4-nitroimidazole also showed excellent activity against clinical strains of Candida albicans and Aspergillus niger.

Table 3: In Vitro Antifungal Activity of Selected Analogues

| Compound Type | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | C. albicans, A. niger | 8 - 16 |

Antiparasitic Activity

The antiparasitic potential of nitro-indazole derivatives has been explored against various protozoan parasites. Derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated biological potency against three species of Leishmania. nih.gov Other 5-nitroindazole (B105863) derivatives have shown outstanding activity against the intracellular forms of Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govnih.gov Additionally, analogues such as 5-aryl-1-methyl-4-nitroimidazoles have exhibited potent lethal activity against Entamoeba histolytica and Giardia intestinalis. nih.gov Research has also shown that certain 5-nitroindazole derivatives are highly active against Acanthamoeba castellanii trophozoites and cysts. ugr.es

Antileishmanial Activity Studies (e.g., Trypanothione (B104310) Reductase Inhibition)

Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity against various Leishmania species. nih.gov The inhibitory potency of these compounds was found to be species-dependent. For instance, while most derivatives showed no activity against L. tropica and L. major, several compounds exhibited moderate to strong activity against L. infantum. nih.gov

Molecular docking studies have suggested that these active 3-chloro-6-nitro-1H-indazole derivatives may exert their antileishmanial effect by targeting Trypanothione Reductase (TryR), a crucial enzyme in the parasite's defense against oxidative stress. nih.gov The binding of these compounds to TryR is believed to be stabilized by a network of hydrophobic and hydrophilic interactions. nih.gov Molecular dynamics simulations of the enzyme-inhibitor complex have further indicated good structural stability, suggesting that these indazole derivatives are promising leads for the development of new antileishmanial drugs. nih.gov

**Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives against *L. infantum***

| Compound | Activity against L. infantum |

|---|---|

| 4 | Strong to moderate |

| 5 | Strong to moderate |

| 7 | Strong to moderate |

| 10 | Strong to moderate |

| 11 | Strong to moderate |

| 12 | Strong to moderate |

| 13 | Strong to moderate |

Data sourced from in vitro MTT assays. nih.gov

Antichagasic Activity Investigations

Nitroindazole derivatives have been investigated for their potential in treating Chagas disease, caused by the parasite Trypanosoma cruzi. The presence of a nitro group, particularly at the 5-position of the indazole ring, is thought to be crucial for their trypanocidal activity. This activity is believed to be mediated through the induction of oxidative stress within the parasite. The mechanism involves the activation of the nitro group by nitroreductases (NTRs), leading to the generation of reactive oxygen species (ROS) that are toxic to the parasite.

Studies on 5-nitroindazoles and 6-nitroquinoxalines have shown that their mechanism of action is associated with the generation of oxidative stress in the epimastigote and trypomastigote forms of the parasite. This suggests that the nitro group plays a key role in their efficacy as antichagasic agents.

Antitubercular Activity Studies (e.g., KasA Targeting)

The indazole scaffold has been identified as a promising framework for the development of new antitubercular agents. One of the key targets for these compounds is the β-ketoacyl-ACP synthase KasA, an essential enzyme involved in the biosynthesis of mycolic acids, which are critical components of the Mycobacterium tuberculosis cell wall.

Optimization of an initial indazole sulfonamide inhibitor of KasA, known as DG167, led to the development of transposed indazole analogues with improved antitubercular activity. These structure-based drug design efforts have resulted in preclinical candidates with enhanced metabolic stability and pharmacokinetic profiles, demonstrating efficacy in mouse models of chronic tuberculosis infection.

Investigation of Anti-inflammatory and Immunomodulatory Effects (in vitro/pre-clinical models)

Indazole derivatives have been reported to possess anti-inflammatory properties. nih.gov Studies on indazole and its analogues, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), have demonstrated their effectiveness in animal models of inflammation. nih.gov For instance, in carrageenan-induced rat paw edema, indazole and its derivatives significantly attenuated the inflammatory response in a dose-dependent manner. nih.gov 6-nitroindazole, at a dose of 100mg/kg, produced a 71.36% inhibition of inflammation in the fifth hour of observation. nih.gov

The anti-inflammatory effects of these compounds are believed to be mediated, in part, through the inhibition of lipid peroxidation. nih.gov Both 5-aminoindazole and 6-nitroindazole have shown a higher degree of inhibition of lipid peroxidation compared to the parent indazole molecule. nih.gov

Exploration of Other Pre-clinical Pharmacological Activities (e.g., Anti-aggregatory, Antiviral)

The versatility of the indazole scaffold extends to other pharmacological activities, including anti-platelet and antiviral effects. nih.gov While specific studies on the anti-aggregatory activity of this compound are not extensively documented, the general anti-platelet potential of indazole derivatives has been noted. nih.gov

In the realm of antiviral research, certain indazole analogues have shown promise. For example, 1-aminobenzyl-1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV). nih.gov These compounds have demonstrated low micromolar inhibitory concentrations (IC50) and effective concentrations (EC50), making them viable candidates for further development as antiviral agents. nih.gov This suggests that the indazole core could be a valuable template for the design of novel antiviral drugs.

Elucidation of Molecular Mechanisms of Biological Action at the Cellular Level

The biological activity of many nitroaromatic compounds, including nitroindazoles, is often linked to their bioreduction. This process, typically catalyzed by nitroreductase enzymes, involves the reduction of the nitro group to form reactive intermediates. rug.nl In the case of indazole derivatives, the reduction of a nitro group can lead to the formation of a reactive nitroso intermediate. rug.nlnih.gov

This nitroso intermediate is highly reactive and can undergo spontaneous cyclization and aromatization to form the indazole scaffold. rug.nl This process highlights a potential bioactivation pathway for nitro-substituted indazoles. The formation of these reactive species can lead to various downstream effects, including the generation of oxidative stress through the production of reactive oxygen species, which is a key mechanism in their antimicrobial activities. The diverse chemistries of these nitroso intermediates are central to the biological effects of this class of compounds. nih.gov

Specific Enzyme Inhibition and Receptor Modulation

The indazole scaffold, particularly when substituted with nitro and chloro groups, has been identified as a promising framework for the development of specific enzyme inhibitors. While direct studies on this compound are limited, research on its analogues provides significant insights into its potential for enzyme inhibition and receptor modulation.

Analogues such as 3-chloro-6-nitro-1H-indazole derivatives have been investigated as potent antileishmanial agents, with their mechanism of action linked to the inhibition of Trypanothione Reductase (TryR). nih.gov This enzyme is crucial for the survival of Leishmania parasites, making it a key target for drug development. nih.gov Molecular docking studies have shown that these indazole derivatives can bind stably within the active site of the Leishmania infantum Trypanothione Reductase, engaging in a network of hydrophobic and hydrophilic interactions. nih.gov The inhibitory efficacy was found to be dependent on the nature of the heterocyclic rings attached to the indazole core, with triazole-containing derivatives demonstrating greater inhibitory potential than those with oxazoline (B21484) or oxazole (B20620) rings. nih.gov

Furthermore, the broader family of indazole derivatives has been recognized for its ability to inhibit various protein kinases, which are critical regulators of cellular processes. nih.gov For instance, certain 1H-indazole-based compounds have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with inhibitory concentrations in the micromolar range. nih.gov Another study highlighted 6-azaindazole derivatives as having picomolar biochemical potency against all three Pim kinases. nih.gov While not specific to the 6-chloro-5-nitro substitution pattern, these findings underscore the potential of the indazole nucleus to serve as a scaffold for kinase inhibitors. nih.gov

Molecular modeling of related chloro-nitro substituted benzimidazoles has also suggested potential interactions with enzymes like dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6, indicating possible, though yet unproven, targets for chloro-nitro indazoles. rsc.orgresearchgate.net

Table 1: Enzyme and Receptor Targets of Indazole Analogues

| Compound Class | Specific Analogue/Derivative | Target Enzyme/Receptor | Observed Effect/Potency |

| 3-Chloro-6-nitro-1H-indazole Derivatives | Triazole-substituted derivatives | Leishmania infantum Trypanothione Reductase (TryR) | Potent inhibition, stable binding in molecular docking studies. nih.gov |

| 1H-Indazole Derivatives | General series | Fibroblast Growth Factor Receptors (FGFR1-3) | Inhibition in the range of 0.8–90 μM. nih.gov |

| 6-Azaindazole Derivatives | Lead compound 83 | Pim Kinases (Pim-1, -2, -3) | Picomolar biochemical potency. nih.gov |

| 6-Chloro-1-phenylbenzazepines | Compound 15a | Dopamine (B1211576) D1 Receptor (D1R) | Antagonist activity with a Ki of 30 nM. cuny.edu |

Interaction with Key Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The presence of a nitro group at the 5-position of the indazole ring is a key structural feature that suggests a potential mechanism of action involving interaction with biological macromolecules like proteins and nucleic acids. The mechanism of action for many nitroaromatic compounds involves bioreduction of the nitro group to form reactive intermediates that can interact with cellular components.

Studies on other 5-nitro-substituted heterocyclic compounds, such as 5-nitroimidazoles, have demonstrated that their biological activity is linked to the reductive activation of the nitro group. nih.gov This process, often occurring under anaerobic conditions and catalyzed by enzymes like NADPH-dependent reductases, involves a four-electron reduction to generate a highly reactive hydroxylamine (B1172632) intermediate. nih.gov This hydroxylamine is a powerful nucleophile capable of forming covalent bonds with cellular macromolecules. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Optimized Biological Efficacy

Structure-activity relationship (SAR) studies on analogues of this compound have provided valuable insights into the structural requirements for biological activity. These studies help guide the design of more potent and selective compounds.

For a series of 3-chloro-6-nitro-1H-indazole derivatives evaluated for antileishmanial activity, the nature of the substituent attached to the indazole core was found to be critical for inhibitory potency against Trypanothione Reductase. nih.gov The key findings from this research include:

Influence of Heterocyclic Side Chains : Compounds featuring a triazole ring linked to the indazole core were significantly more effective as inhibitors than those containing oxazoline or oxazole rings. nih.gov This suggests that the specific interactions afforded by the triazole moiety are crucial for potent enzyme inhibition. nih.gov

Regioisomeric Importance : The synthesis method allowed for the creation of specific regioisomers of the triazole ring, which yielded compounds with good biological potency. nih.gov

SAR studies on other chloro-substituted heterocyclic systems also provide relevant information. For instance, in a series of 6-chloro-1-phenylbenzazepines designed as dopamine receptor ligands, specific substitutions were found to be critical for affinity and selectivity:

N-3 Position Substitution : An N-3 methyl group was better tolerated for maintaining high affinity at the D1 receptor compared to N-H or a larger N-3 allyl substituent. cuny.edu

C-8 Position Tolerance : The C-8 position was tolerant of amino and methanesulfonamide (B31651) groups, leading to high D1 receptor affinity, whereas C-8 amides resulted in lower affinity. cuny.edu

Aromatic Ring Substitution : A methyl group at the C-3' position of the phenyl ring was important for D1 receptor affinity. cuny.edu

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Indazole Analogues

| Compound Series | Structural Variation | Impact on Biological Activity |

| 3-Chloro-6-nitro-1H-indazole derivatives nih.gov | Substitution with a triazole ring vs. oxazoline/oxazole | Triazole-containing derivatives showed superior inhibitory activity against Trypanothione Reductase. nih.gov |

| 6-Chloro-1-phenylbenzazepine analogues cuny.edu | N-3 methyl vs. N-H or N-allyl | The N-3 methyl group was better tolerated for high D1 receptor affinity. cuny.edu |

| 6-Chloro-1-phenylbenzazepine analogues cuny.edu | C-8 amino/methanesulfonamide vs. C-8 amide | Amino and methanesulfonamide groups at C-8 resulted in high D1 affinity, while amides did not. cuny.edu |

| 6-Chloro-1-phenylbenzazepine analogues cuny.edu | Presence of C-3' methyl group on the phenyl ring | This substituent was found to be important for D1 receptor affinity. cuny.edu |

Advanced Research Applications and Future Directions for 6 Chloro 1 Methyl 5 Nitro 1h Indazole in Specialized Fields

Strategic Role as a Building Block in Advanced Medicinal Chemistry Research

The indazole nucleus is a significant heterocyclic framework in medicinal chemistry, present in numerous compounds with a wide array of pharmacological activities. nih.gov The specific substitutions on 6-Chloro-1-methyl-5-nitro-1H-indazole provide reactive sites that medicinal chemists can strategically modify to develop new therapeutic agents. The nitro group, in particular, enhances the reactivity of the compound, making it a useful intermediate for creating bioactive molecules. chemimpex.com

Development of Targeted Kinase Inhibitors and Signaling Modulators

The dysregulation of kinase activity is a key factor in many diseases, including cancer, which has driven significant research into small molecule kinase inhibitors. ed.ac.uk Heterocyclic compounds, such as indazoles, form the core scaffold of many such inhibitors. The development of pazopanib (B1684535), a tyrosine kinase inhibitor, for instance, relies on a 3-methyl-6-nitro-1H-indazole intermediate, highlighting the importance of this class of compounds in cancer therapy. researchgate.net

While direct synthesis of kinase inhibitors from this compound is not extensively documented in public literature, its structure is analogous to intermediates used for creating molecules that target kinases. For example, the synthesis of potential irreversible inhibitors for the MPS1 kinase, a therapeutic target in malignancies like triple-negative breast cancer, has been achieved using a related N-(6-chloro-3-nitropyridin-2-yl) scaffold. mdpi.com This demonstrates a synthetic strategy where a chloro-nitro aromatic compound serves as a key building block for a kinase inhibitor, suggesting a similar potential for this compound in generating new signaling modulators.

Design of Novel Anti-infective and Antiparasitic Agents

Nitroaromatic compounds, including nitroindazoles, have garnered renewed interest as a source of anti-infective agents. nih.gov The nitro group is often crucial for the mechanism of action, which can involve the generation of reactive oxygen species that induce oxidative stress in parasites. mdpi.comugr.es

Research into related chloro-nitro-indazole derivatives has shown significant promise against various parasites:

Antileishmanial Activity : An efficient synthesis pathway for 3-chloro-6-nitro-1H-indazole derivatives has been developed, and these compounds have demonstrated biological potency against multiple Leishmania species. nih.gov Some derivatives exhibited strong to moderate activity against L. infantum, with molecular docking studies suggesting they bind effectively to the parasite's trypanothione (B104310) reductase enzyme. nih.gov

Activity Against Acanthamoeba castellanii : In the search for treatments for infections caused by free-living amoebas, 5-nitroindazole (B105863) derivatives have been tested against A. castellanii. ugr.es Several derivatives were more effective against the trophozoites than the reference drug, chlorhexidine (B1668724) digluconate, and one derivative showed 80% activity against the highly resistant cyst form. ugr.es

Antitrypanosomal Activity : Derivatives of 5-nitroindazole have been evaluated against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comresearchgate.net Studies indicate that the nitro group at the 5-position of the indazole ring is key to inducing the generation of reactive oxygen species, leading to parasite apoptosis. mdpi.com

These findings underscore the potential of the chloro-nitro-indazole scaffold, as found in this compound, as a foundational structure for developing new drugs against neglected tropical diseases.

Table 1: Antiparasitic Activity of Related Nitroindazole Derivatives

| Derivative Class | Target Organism | Key Findings |

|---|---|---|

| 3-Chloro-6-nitro-1H-indazole | Leishmania species | Strong to moderate activity against L. infantum; potential inhibitor of trypanothione reductase. nih.gov |

| 5-Nitroindazole | Acanthamoeba castellanii | Higher efficacy against trophozoites than reference drug; significant activity against cysts. ugr.es |

| 5-Nitro-2-picolyl-indazolin-3-one | Trypanosoma cruzi | Favorable trypanocidal activity with a selectivity index superior to nifurtimox. mdpi.com |

| 3-Alkoxy-1-benzyl-5-nitroindazole | Leishmania species | In vitro activity comparable to amphotericin B against the promastigote stage. nih.gov |

Creation of Chemical Probes for Cellular Process Investigation

While the direct application of this compound as a chemical probe is not yet established in the literature, its structural features suggest potential in this area. Chemical probes are small molecules used to study biological processes. The reactivity of the chloro and nitro groups on the indazole ring allows for the attachment of fluorescent tags, affinity labels, or other reporter groups. This functionalization would enable the resulting molecules to be used for tracking biochemical pathways, identifying protein targets, or visualizing cellular components, representing a future direction for research.

Contributions to Agrochemical and Crop Protection Research

The utility of indazole derivatives extends into the field of agricultural chemistry. A closely related compound, 1-Methyl-6-nitro-1H-indazole, is noted for its use in formulating innovative agrochemicals, including pesticides and herbicides. chemimpex.com The stability and reactivity of this scaffold make it a valuable starting point for creating effective crop protection products. chemimpex.com Furthermore, N-phosphorylated derivatives of 5-nitroindazole have been investigated for their potential as antimicrobial and antioxidant agents, which could have applications as fungicides in controlling plant diseases. researchgate.net This suggests that this compound could similarly serve as a key intermediate in the synthesis of new, effective agrochemicals designed to enhance crop yields and resilience.

Potential in Materials Science and Diverse Industrial Applications

Beyond medicine and agriculture, the chemical properties of this compound open doors to its use in materials science. The indazole structure can be incorporated into larger molecular frameworks to create advanced materials, such as specialized polymers with enhanced properties. chemimpex.com

Exploration as Corrosion Inhibitors

A significant potential application for indazole derivatives is in the prevention of metal corrosion. Organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors because they can adsorb onto a metal surface, forming a protective film that isolates the metal from corrosive media. mdpi.comacs.org

Several studies have demonstrated the efficacy of various indazole derivatives in this role:

5-nitroindazole (NIA) has been proven to be an excellent corrosion inhibitor for carbon steel in hydrochloric acid. mdpi.com

Other derivatives, such as 2-methyl-6-nitro-2H-indazole, have shown high inhibition efficiencies (up to 96.49%) for steel in acidic environments. carta-evidence.org

The adsorption of these molecules onto the metal surface is a key part of the inhibition mechanism, a process that can involve both physical and chemical bonding. research-nexus.netnih.gov

These findings strongly suggest that this compound, with its nitrogen-rich heterocyclic ring and electron-withdrawing groups, is a promising candidate for development as a highly effective corrosion inhibitor for various metals and alloys in industrial settings. carta-evidence.orgresearch-nexus.net

Table 2: Efficacy of Related Indazole Derivatives as Corrosion Inhibitors

| Indazole Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| 5-Nitroindazole (NIA) | Carbon Steel | 1 M HCl | Not specified, but described as "excellent". mdpi.com |

| 2-Methyl-6-nitro-2H-indazole | C38 Steel | 1 M HCl | 96.49 |

| 13-(4-chlorophenyl)-3, 3-dimethyl-3, 4-dihydro-1H-indazolo[1,2-b] phthalazine (B143731) 1,6,11(2H,13H)-trione | Brass | HCl | 90.0 |

| 5-Methoxy-indazole (MIA) | Copper | H₂SO₄ | 91.04 |

Development of Fluorescent Dyes and Optoelectronic Materials

The exploration of novel organic molecules for applications in fluorescence imaging and optoelectronics is a burgeoning area of research. While direct studies on the photophysical properties of this compound are not extensively reported in the current literature, the characteristics of related nitro-substituted indazole derivatives suggest a promising potential for this compound in the development of fluorescent dyes and optoelectronic materials. researchgate.net

Nitro-substituted aromatic compounds are known to exhibit interesting photophysical behaviors, including fluorescence and solvatochromism. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic transitions within the indazole ring system, potentially leading to compounds with tunable emission spectra. Research on other nitro-substituted indazoles has demonstrated their utility as fluorophores. For instance, the synthesis of new fluorescent heterocyclic compounds from 5-nitro-1H-indazole has been reported, where the resulting molecules displayed intense fluorescence with high quantum yields. researchgate.net These studies provide a strong basis for investigating the luminescent properties of this compound.

The combination of the electron-withdrawing nitro group and the halogen atom (chloro) on the indazole scaffold of this compound could lead to materials with significant intramolecular charge transfer (ICT) character, a desirable property for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The methyl group at the 1-position can further modulate the electronic properties and solubility of the molecule.

To illustrate the potential of the indazole scaffold in this area, the photophysical data of some fluorescent 3H-pyrazolo[4,3-a]acridin-11-carbonitriles synthesized from nitro-1H-indazoles are presented below.

Table 1: Photophysical Data for Fluorescent Dyes Derived from Nitro-1H-Indazoles